molecular formula C14H21NO9 B8805156 (2S,3R,4R,5S,6R)-6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate

(2S,3R,4R,5S,6R)-6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate

Cat. No.: B8805156
M. Wt: 347.32 g/mol
InChI Key: ZRAWPYYLRZSVEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R,4R,5S,6R)-6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate is a complex organic compound characterized by its multiple stereocenters and functional groups. This compound is notable for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4R,5S,6R)-6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Protection of Hydroxyl Groups: The hydroxyl groups are protected using acetic anhydride to form acetates.

    Formation of the Oxane Ring: The oxane ring is formed through cyclization reactions.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.

    Final Acetylation: The final step involves acetylation to introduce the acetate groups.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are commonly employed.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4R,5S,6R)-6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the amino and acetate groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halides, acids, and bases under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S,3R,4R,5S,6R)-6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,3R,4R,5S,6R)-6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to produce biological effects.

    Altering Cellular Processes: Affecting cellular processes such as signal transduction and gene expression.

Properties

Molecular Formula

C14H21NO9

Molecular Weight

347.32 g/mol

IUPAC Name

(3,4,6-triacetyloxy-5-aminooxan-2-yl)methyl acetate

InChI

InChI=1S/C14H21NO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5,15H2,1-4H3

InChI Key

ZRAWPYYLRZSVEU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C

Origin of Product

United States

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